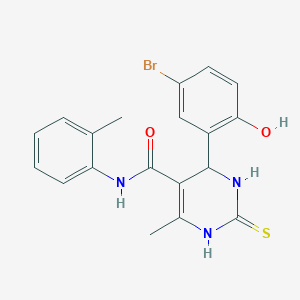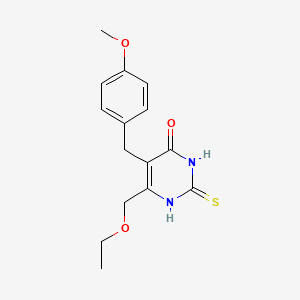
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, also known as BINI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. This compound has also been explored as a potential candidate for organic field-effect transistors and organic solar cells. Additionally, this compound has been studied for its potential use in the development of new materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone is not well understood, but it is believed to involve the formation of a charge transfer complex between the compound and the target molecule. This compound has been shown to interact with various metal ions, including copper, zinc, and iron, through the formation of coordination complexes. This compound has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in oxidative stress. This compound has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, its limited solubility in water and organic solvents can make it difficult to work with in certain applications. Additionally, its high cost and limited availability can be a barrier to its use in some research projects.
Future Directions
There are several future directions for research on 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone. One potential direction is the development of new synthesis methods to improve the yield and purity of the product. Another direction is the exploration of this compound's potential use in the development of new materials for electronic and optoelectronic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in photodynamic therapy and cancer treatment.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method has been extensively studied, and modifications have been proposed to improve the yield and purity of the product. This compound's mechanism of action is not well understood, but it has been shown to interact with various metal ions and induce apoptosis in cancer cells. This compound has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity, but its limited solubility in water and organic solvents can make it difficult to work with in certain applications. Further research is needed to fully understand the potential applications of this compound in various fields and to develop new synthesis methods to improve its yield and purity.
Synthesis Methods
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be synthesized through a multi-step process involving the reaction of 2-naphthol with phthalic anhydride, followed by the reaction of the intermediate product with 2-naphthylamine. The final product is obtained through a cyclization reaction. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Properties
IUPAC Name |
2-naphthalen-2-yl-5-(2-naphthalen-2-yl-1,3-dioxoisoindol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c39-33-29-15-11-25(19-31(29)35(41)37(33)27-13-9-21-5-1-3-7-23(21)17-27)26-12-16-30-32(20-26)36(42)38(34(30)40)28-14-10-22-6-2-4-8-24(22)18-28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHRZJUFHHUAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC8=CC=CC=C8C=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-methyl-8-quinolinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5226883.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B5226895.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5226902.png)
![N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5226908.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5226912.png)
![2-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5226914.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5226920.png)
![1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226921.png)
![5-[(5-methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226927.png)

![(2R*,6S*)-4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5226949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)


